molecular formula C11H16ClN B1274257 8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride CAS No. 136375-78-5

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride

Cat. No.: B1274257
CAS No.: 136375-78-5
M. Wt: 197.7 g/mol
InChI Key: SHFNPJGWZAJMEC-UHFFFAOYSA-N
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Description

8-Aminopentacyclo(5400(sup 2,6)0(sup 3,10). This compound is characterized by its unique pentacyclic structure, which includes five interconnected rings. The presence of an amino group at the eighth position of the structure further distinguishes it from other similar compounds.

Biochemical Analysis

Biochemical Properties

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, potentially attenuating excitotoxic neuronal cell death . The compound’s interaction with these enzymes suggests its potential as a neuroprotective agent, similar to memantine .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroprotective studies, the compound has been shown to increase levels of dopamine metabolites such as DOPAC and homovanillic acid, indicating its impact on dopaminergic signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and calcium channels. These interactions lead to the inhibition of excitotoxicity and the modulation of intracellular calcium levels, which are crucial for neuronal survival . Additionally, the compound may influence gene expression related to neuroprotection and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that its neuroprotective effects can be sustained over a period of days, with significant increases in dopamine metabolites observed 10 days post-administration . This indicates that the compound remains active and effective over extended periods in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 300 mg/kg, the compound has been shown to attenuate MPTP-induced striatal dopamine depletion in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, influencing metabolic flux and metabolite levels . These interactions are crucial for its neuroprotective effects and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution is critical for its neuroprotective effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with NMDA receptors and calcium channels, which are predominantly found in neuronal cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminopentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the compound .

Industrial Production Methods

In an industrial setting, the production of 8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as high stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: This compound shares a similar pentacyclic structure but differs in the functional groups present.

    Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: Another related compound with a similar core structure but lacking the amino group.

Uniqueness

8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to the presence of the amino group at the eighth position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11;/h3-11H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFNPJGWZAJMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60929349
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136375-78-5
Record name 1,2,4-Ethanylylidene-1H-cyclobuta(cd)pentalen-3-amine, octahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136375785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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